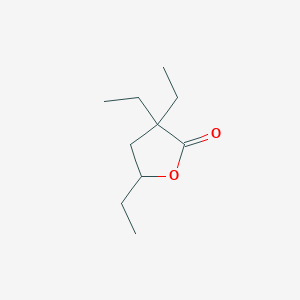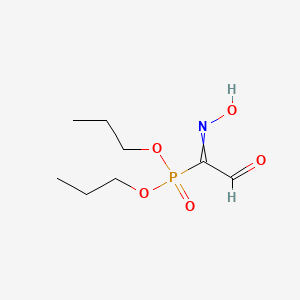
Dipropyl (N-hydroxy-2-oxoethanimidoyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropyl (N-hydroxy-2-oxoethanimidoyl)phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are organophosphorus compounds containing C−PO(OR)₂ groups, where R is an organic group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl (N-hydroxy-2-oxoethanimidoyl)phosphonate can be achieved through various methods. One common approach involves the reaction of phosphonates with appropriate reagents under controlled conditions. For example, the reaction of H-phosphonate diesters with aryl and vinyl halides using a palladium catalyst under microwave irradiation can yield the desired product . Another method involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of copper-catalyzed reactions of phosphorus nucleophiles with diaryliodonium salts at room temperature is one such method that can be easily adapted for large-scale preparations .
Análisis De Reacciones Químicas
Types of Reactions
Dipropyl (N-hydroxy-2-oxoethanimidoyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using appropriate oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, diaryliodonium salts, and phosphites. Reaction conditions such as microwave irradiation, visible-light illumination, and room temperature are often employed to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of H-phosphonate diesters with aryl and vinyl halides can yield aryl phosphonates .
Aplicaciones Científicas De Investigación
Dipropyl (N-hydroxy-2-oxoethanimidoyl)phosphonate has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It is used in biological studies to investigate the role of phosphonates in biological systems.
Industry: It is used in industrial processes, including the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of dipropyl (N-hydroxy-2-oxoethanimidoyl)phosphonate involves its interaction with molecular targets and pathways. The compound can inhibit specific enzymes or proteins, leading to various biological effects. For example, bisphosphonates, a related class of compounds, inhibit osteoclastic bone resorption by attaching to hydroxyapatite binding sites on bony surfaces . This mechanism may be similar for this compound, although further research is needed to elucidate its specific targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dipropyl (N-hydroxy-2-oxoethanimidoyl)phosphonate include:
- Dimethyl (2-oxopropyl)phosphonate
- Diethyl (2-oxopropyl)phosphonate
- Diphenyl (2-oxopropyl)phosphonate
Uniqueness
This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
63620-92-8 |
|---|---|
Fórmula molecular |
C8H16NO5P |
Peso molecular |
237.19 g/mol |
Nombre IUPAC |
2-dipropoxyphosphoryl-2-hydroxyiminoacetaldehyde |
InChI |
InChI=1S/C8H16NO5P/c1-3-5-13-15(12,14-6-4-2)8(7-10)9-11/h7,11H,3-6H2,1-2H3 |
Clave InChI |
URZGBDIYMRPKSU-UHFFFAOYSA-N |
SMILES canónico |
CCCOP(=O)(C(=NO)C=O)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


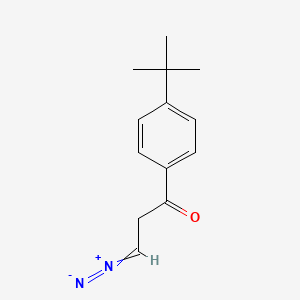
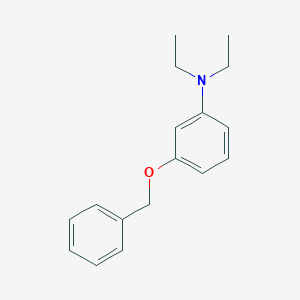
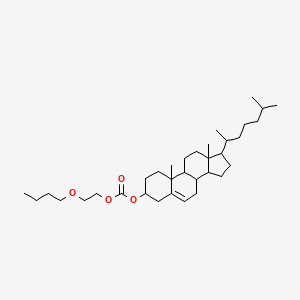
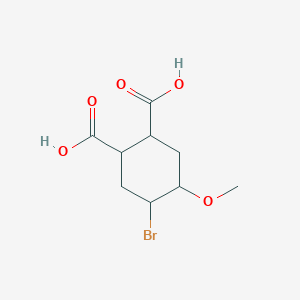
![4-{2-[4-(Octyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514602.png)
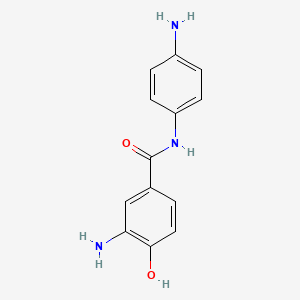

![[3-(Thiophene-2-carbonyl)phenoxy]acetic acid](/img/structure/B14514613.png)
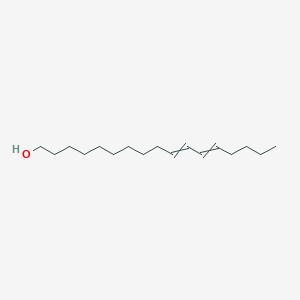
![2-{[(1-Chloro-5-methylhexan-2-yl)oxy]methyl}oxirane](/img/structure/B14514618.png)
![2-Ethyl-3-methylnaphtho[1,2-B]thiophene](/img/structure/B14514623.png)
![8-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}octanoic acid](/img/structure/B14514625.png)
![1,3-Dimethyl-3-[4-(2-methylpropoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14514627.png)
